N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-2H-1,3-benzodioxole-5-carboxamide
CAS No.: 1060215-18-0
Cat. No.: VC11921233
Molecular Formula: C18H19NO3S
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060215-18-0 |
|---|---|
| Molecular Formula | C18H19NO3S |
| Molecular Weight | 329.4 g/mol |
| IUPAC Name | N-[(1-thiophen-2-ylcyclopentyl)methyl]-1,3-benzodioxole-5-carboxamide |
| Standard InChI | InChI=1S/C18H19NO3S/c20-17(13-5-6-14-15(10-13)22-12-21-14)19-11-18(7-1-2-8-18)16-4-3-9-23-16/h3-6,9-10H,1-2,7-8,11-12H2,(H,19,20) |
| Standard InChI Key | AMTHKTGLWAQWOH-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)(CNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CS4 |
| Canonical SMILES | C1CCC(C1)(CNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CS4 |
Introduction
N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that combines elements of thiophene, cyclopentane, and benzodioxole rings. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general principles of organic chemistry.
Synthesis and Characterization
The synthesis of such compounds typically involves multi-step reactions, including coupling reactions to form the carboxamide linkage and the assembly of the heterocyclic rings. Characterization would involve spectroscopic methods like NMR and mass spectrometry to confirm the structure.
Potential Biological Activity
Compounds with similar structures often exhibit biological activities such as antimicrobial or anticancer properties. The presence of thiophene and benzodioxole rings could contribute to potential interactions with biological targets.
| Potential Activity | Mechanism |
|---|---|
| Antimicrobial | Interaction with bacterial or fungal enzymes. |
| Anticancer | Inhibition of cell growth or induction of apoptosis. |
Research Findings and Future Directions
While specific research findings on this compound are not available, studies on similar compounds suggest that they could be promising candidates for drug development. Future research should focus on synthesizing the compound, evaluating its biological activity, and optimizing its structure for improved efficacy and safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume